molecular formula C16H16N2O3S B2796487 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 922391-00-2

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2796487
CAS No.: 922391-00-2
M. Wt: 316.38
InChI Key: GLLKHBOYKIELGQ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile . This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. The benzothiazole moiety is frequently investigated for its potent antitumor properties and its ability to target key oncogenic pathways . While specific mechanistic studies on this exact compound are not available in the searched literature, its structural framework is closely related to novel benzothiazole derivatives that have been identified as promising inhibitors of the oncogenic transcription factor FOXM1 . FOXM1 is a key driver of tumor growth and progression in aggressive cancers, including triple-negative breast cancer (TNBC), and is an attractive molecular target for the development of targeted therapies . Related compounds have demonstrated their mechanism by binding to the FOXM1-DNA binding domain, interacting with key amino acids such as Asn283, His287, and Arg286, thereby inhibiting FOXM1's transcriptional activity . In vitro studies on analogous structures have shown significant anti-proliferative effects in cancer cell lines, suggesting potential for this chemotype in developing novel anticancer agents . This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and mechanism-of-action studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-20-13-7-4-8-14-15(13)17-16(22-14)18(11(2)19)10-12-6-5-9-21-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLKHBOYKIELGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares core structural motifs with several classes of acetamide derivatives:

  • Benzothiazole Acetamides: Compounds such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides () and N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () feature benzothiazole cores but differ in substituents.
  • Thiazole-Triazole Acetamides : Compounds like 9a-9e () replace the benzothiazole with a thiazole-triazole system. These derivatives often exhibit higher molecular weights (e.g., 9c : MW ~500 g/mol) compared to the target compound (estimated MW ~311 g/mol), which may influence membrane permeability .
  • N-(Furan-2-ylmethyl)acetamide Derivatives : and highlight simpler analogs such as N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (MW 298.4 g/mol), which lack the benzothiazole ring but share the furan-methyl-acetamide backbone. These compounds show moderate water solubility (39.1 µg/mL at pH 7.4), suggesting the target compound may exhibit similar solubility trends .

Physicochemical Properties

Compound Class Example Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (pH 7.4) Key Substituents
Target Compound N-(4-ethoxybenzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide ~311.36* N/A Estimated moderate 4-ethoxybenzothiazole, furan-methyl
Benzothiazole-Isoquinoline () 4k (R = 6-methoxy) 435.49 240.6 Low (HPLC purity: 92.3%) Isoquinoline, methoxy
Thiazole-Triazole () 9c ~500* N/A Low Bromophenyl, triazole
Furan-Thiazole () N-(furan-2-ylmethyl)-2-(2-phenylthiazol-4-yl)acetamide 298.40 N/A 39.1 µg/mL Phenylthiazole, furan-methyl
Piperazine-Thiazole () 15 410.51 269–270 Low 4-Fluorophenyl, piperazine

*Estimated based on structural analogs.

Key Research Findings and Gaps

  • Structural Advantages : The ethoxy group may improve metabolic stability compared to shorter alkoxy chains (e.g., methoxy), while the furan-methyl group could enhance solubility over purely aromatic substituents .
  • Unresolved Questions :
    • Pharmacokinetic data (e.g., bioavailability, half-life) are absent for the target compound.
    • Direct biological assays (e.g., IC₅₀, MIC) are needed to validate hypothesized activities.
    • Comparative studies with N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzothiazol-2-yl)-2-(4-fluorophenyl)acetamide () could clarify the role of imidazole vs. furan substituents.

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Catalysts like triethylamine improve alkylation efficiency .
  • Temperature control (60–80°C) minimizes side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Q. Primary methods :

  • ¹H/¹³C NMR : Confirm connectivity of the benzothiazole (δ 7.2–7.8 ppm for aromatic protons), ethoxy group (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and furan protons (δ 6.3–6.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (calc. for C₁₇H₁₈N₂O₃S: 342.41 g/mol) with <2 ppm error .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .

Q. Purity assessment :

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Elemental analysis (C, H, N) within ±0.3% of theoretical values .

Advanced: How do structural modifications (e.g., substituents on benzothiazole or furan rings) influence biological activity and target selectivity?

Q. Key findings :

  • Benzothiazole substituents :
    • Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhance antimicrobial activity but reduce solubility .
    • Ethoxy groups improve metabolic stability compared to methoxy analogs .
  • Furan modifications :
    • Methylation of the furan oxygen decreases potency against kinase targets due to steric hindrance .
    • Replacing furan with thiophene increases logP, altering blood-brain barrier penetration .

Q. Methodological approach :

  • SAR studies : Synthesize analogs with systematic substitutions and test in enzyme inhibition assays (e.g., urease, EGFR kinase) .
  • Computational modeling : Use Molinspiration or SwissADME to predict pharmacokinetic properties during design .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Case example : Discrepancies in IC₅₀ values for urease inhibition (e.g., 12 µM in cell-free assays vs. 45 µM in cell-based assays) :

  • Root causes :
    • Differential membrane permeability in cell-based systems.
    • Serum protein binding reducing free drug concentration.

Q. Resolution strategies :

  • Orthogonal assays : Compare results from fluorescence-based, spectrophotometric, and SPR-based assays .
  • Pharmacokinetic profiling : Measure plasma protein binding and cellular uptake via LC-MS/MS .
  • Control for redox interference : Include antioxidants (e.g., ascorbic acid) in assays to rule out false positives .

Advanced: What in silico strategies (e.g., molecular docking) are recommended to elucidate binding mechanisms with targets like enzymes or receptors?

Q. Workflow :

Target selection : Prioritize crystallized proteins (e.g., PDB: 3LAJ for urease) with active sites accommodating benzothiazole moieties .

Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling and GB/SA solvation .

Key interactions :

  • Hydrogen bonding between the amide carbonyl and Arg439 (urease) .
  • π-π stacking of benzothiazole with Phe227 in EGFR .

Validation : Compare docking poses with co-crystallized ligands (RMSD <2 Å) .

Q. Advanced tools :

  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
  • Free energy calculations : Use MM-PBSA to rank analog binding affinities .

Basic: What are the stability profiles of this compound under varying pH and storage conditions?

  • pH stability :
    • Stable at pH 5–7 (aqueous buffer, 25°C). Degrades rapidly at pH >8 via amide hydrolysis .
  • Storage :
    • -20°C under argon (solid form): Stable for >12 months.
    • Solution stability: <7 days in DMSO; use freshly prepared solutions for assays .
  • Light sensitivity : Benzothiazole derivatives degrade under UV light; store in amber vials .

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